REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]2[N:6]([N:8]=[CH:9][CH:10]=2)[CH:7]=1.[I:11]I>C(#N)C>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[N:6]([N:8]=[CH:9][C:10]=2[I:11])[CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=2N(C1)N=CC2
|
Name
|
ceric ammonium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred over a period of 24 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The formed precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetonitrile
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The latter was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from acetonitrile
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=2N(C1)N=CC2I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |